L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- is a complex peptide compound composed of several amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this compound gives it specific properties that can be harnessed for different scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and final deprotection of side chains.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives.
Scientific Research Applications
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as in cancer treatment or metabolic disorders.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with amino acid transporters or signaling proteins, influencing cellular processes such as metabolism, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-
- L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-valyl-
Uniqueness
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Compared to similar compounds, it may have different binding affinities, stability, and biological activities, making it suitable for specific research and industrial purposes.
Properties
CAS No. |
574749-71-6 |
---|---|
Molecular Formula |
C27H41N7O8 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H41N7O8/c1-14(2)10-20(27(41)42)34-24(38)16(4)32-23(37)15(3)31-22(36)13-30-26(40)19(11-17-8-6-5-7-9-17)33-25(39)18(28)12-21(29)35/h5-9,14-16,18-20H,10-13,28H2,1-4H3,(H2,29,35)(H,30,40)(H,31,36)(H,32,37)(H,33,39)(H,34,38)(H,41,42)/t15-,16-,18-,19-,20-/m0/s1 |
InChI Key |
JEQDNUOLUIRNKP-LPBINRMYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.